molecular formula C18H19N5O3 B11154933 N-(2-{[2-(5-methoxy-1H-indol-1-yl)ethyl]amino}-2-oxoethyl)-2-pyrazinecarboxamide

N-(2-{[2-(5-methoxy-1H-indol-1-yl)ethyl]amino}-2-oxoethyl)-2-pyrazinecarboxamide

Cat. No.: B11154933
M. Wt: 353.4 g/mol
InChI Key: SKHUPLZJQPWYAM-UHFFFAOYSA-N
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Description

N-(2-{[2-(5-methoxy-1H-indol-1-yl)ethyl]amino}-2-oxoethyl)-2-pyrazinecarboxamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2-(5-methoxy-1H-indol-1-yl)ethyl]amino}-2-oxoethyl)-2-pyrazinecarboxamide typically involves multiple steps. One common method involves the Fischer indole synthesis, where an indole derivative is formed through the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then further modified to introduce the pyrazinecarboxamide moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2-(5-methoxy-1H-indol-1-yl)ethyl]amino}-2-oxoethyl)-2-pyrazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives.

Scientific Research Applications

N-(2-{[2-(5-methoxy-1H-indol-1-yl)ethyl]amino}-2-oxoethyl)-2-pyrazinecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-{[2-(5-methoxy-1H-indol-1-yl)ethyl]amino}-2-oxoethyl)-2-pyrazinecarboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[2-(5-methoxy-1H-indol-1-yl)ethyl]amino}-2-oxoethyl)-2-pyrazinecarboxamide is unique due to its specific combination of the indole and pyrazinecarboxamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H19N5O3

Molecular Weight

353.4 g/mol

IUPAC Name

N-[2-[2-(5-methoxyindol-1-yl)ethylamino]-2-oxoethyl]pyrazine-2-carboxamide

InChI

InChI=1S/C18H19N5O3/c1-26-14-2-3-16-13(10-14)4-8-23(16)9-7-21-17(24)12-22-18(25)15-11-19-5-6-20-15/h2-6,8,10-11H,7,9,12H2,1H3,(H,21,24)(H,22,25)

InChI Key

SKHUPLZJQPWYAM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)CNC(=O)C3=NC=CN=C3

Origin of Product

United States

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